molecular formula C6H20N6O6S B2594246 beta-Hydroxyethylguanidine sulfate CAS No. 1876-16-0

beta-Hydroxyethylguanidine sulfate

Cat. No.: B2594246
CAS No.: 1876-16-0
M. Wt: 304.33 g/mol
InChI Key: LEFVEGMUBOYNON-UHFFFAOYSA-N
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Description

Beta-Hydroxyethylguanidine sulfate: is a chemical compound known for its versatile applications in various scientific fields. It is a derivative of guanidine, which is a strong organic base. This compound is characterized by the presence of a hydroxyethyl group attached to the guanidine moiety, and it is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxyethylguanidine sulfate typically involves the reaction of guanidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained. The resulting hydroxyethylguanidine is then treated with sulfuric acid to form the sulfate salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxyethylguanidine sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler guanidine derivatives.

    Substitution: A wide range of substituted guanidine compounds.

Scientific Research Applications

Beta-Hydroxyethylguanidine sulfate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta-Hydroxyethylguanidine sulfate involves its interaction with various molecular targets. The hydroxyethyl group enhances its solubility and reactivity, allowing it to participate in a range of biochemical processes. It can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Guanidine: A strong organic base with similar reactivity but lacking the hydroxyethyl group.

    Hydroxyethylguanidine: Similar structure but without the sulfate group.

    Beta-Hydroxyethylguanidine hydrochloride: Similar compound with a different counterion.

Uniqueness: Beta-Hydroxyethylguanidine sulfate is unique due to the presence of both the hydroxyethyl and sulfate groups, which confer distinct chemical and physical properties

Properties

CAS No.

1876-16-0

Molecular Formula

C6H20N6O6S

Molecular Weight

304.33 g/mol

IUPAC Name

2-(2-hydroxyethyl)guanidine;sulfuric acid

InChI

InChI=1S/2C3H9N3O.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)

InChI Key

LEFVEGMUBOYNON-UHFFFAOYSA-N

SMILES

C(CO)N=C(N)N.OS(=O)(=O)O

Canonical SMILES

C(CO)N=C(N)N.C(CO)N=C(N)N.OS(=O)(=O)O

solubility

not available

Origin of Product

United States

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